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WINSTON-SALEM, NC – The novel polymeric fluoropyrimidine, F10, has demonstrated

marked antitumor activity and a significant survival benefit compared to a placebo in preclinical

xenograft models of acute lymphoblastic leukemia (ALL) and prostate cancer. These findings,

detailed in studies led by researchers at Wake Forest School of Medicine, highlight F10's

potential as a potent anti-cancer agent with a favorable safety profile. F10 operates through a

unique dual-targeting mechanism, inhibiting both thymidylate synthase (TS) and topoisomerase

1 (Top1), leading to catastrophic DNA damage in malignant cells.[1]

Superior Antitumor Efficacy in Acute Lymphoblastic
Leukemia
In a comprehensive study utilizing multiple ALL xenograft models, F10 administration led to

significant tumor regression and, in some cases, complete tumor eradication.[2] Mice treated

with F10 exhibited a profound survival advantage over those receiving a saline placebo.[2] The

consistent and robust response across different human ALL cell lines underscores the agent's

potential in treating this aggressive hematologic malignancy.[2]

Key Findings in ALL Xenograft Models:
Tumor Regression: F10 treatment resulted in the regression of established SUP-B15, Jurkat,

and DG-75 tumors in nude mice.[2]
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Survival Benefit: A statistically significant survival advantage was observed in all xenograft-

bearing mice treated with F10 compared to the saline control group (p=0.0098).

Potent Activity in Prostate Cancer Model
F10 also demonstrated significant efficacy in a castration-resistant prostate cancer model.

Treatment with F10 resulted in a substantial increase in the mean survival time of tumor-

bearing mice compared to the saline-treated control group, indicating its potential as a

therapeutic agent for late-stage prostate cancer.

Key Findings in PC3 Prostate Cancer Xenograft Model:
Increased Survival: F10 treatment led to an 18-day increase in mean survival time compared

to the saline control group (66 days vs. 48 days; p < 0.001).

Favorable Tolerability: The aggressive dosing regimen was well-tolerated, with no significant

drug-induced weight loss or other signs of toxicity.

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the preclinical trials

comparing F10 to a placebo (saline) control.

Table 1: Efficacy of F10 in Acute Lymphoblastic Leukemia Xenograft Models
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Cancer Model
Treatment
Group

Outcome
Measure

Result
Statistical
Significance

SUP-B15

Xenograft
F10 Tumor Volume Regression Not specified

SUP-B15

Xenograft
Saline Tumor Volume

Progressive

Growth
Not specified

Jurkat Xenograft F10 Tumor Volume Regression Not specified

Jurkat Xenograft Saline Tumor Volume
Progressive

Growth
Not specified

DG-75 Xenograft F10 Tumor Volume Regression Not specified

DG-75 Xenograft Saline Tumor Volume
Progressive

Growth
Not specified

Combined

Xenografts
F10 Survival

Increased

Survival
p=0.0098

Combined

Xenografts
Saline Survival Baseline Survival p=0.0098

Data extracted from Pardee et al., Oncotarget, 2014.

Table 2: Efficacy of F10 in PC3 Prostate Cancer Xenograft Model
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Cancer Model
Treatment
Group

Outcome
Measure

Result
Statistical
Significance

PC3 Xenograft
F10 (40

mg/kg/dose)

Mean Survival

Time
66 days p < 0.001

PC3 Xenograft Saline
Mean Survival

Time
48 days p < 0.001

PC3 Xenograft
F10 (40

mg/kg/dose)
Animal Weight

No significant

loss
Not applicable

PC3 Xenograft Saline Animal Weight
No significant

loss
Not applicable

Data extracted from Gmeiner et al., JSM Clinical Oncology and Research, 2014.

Visualizing the Science: Pathways and Protocols
To better illustrate the underlying science and experimental design, the following diagrams

have been generated.
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F10 Dual-Targeting Mechanism of Action
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Caption: F10 exerts its antitumor effect via a dual mechanism.
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General Workflow for F10 Xenograft Studies
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Caption: Generalized experimental workflow for F10 preclinical trials.
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Experimental Protocols
The following are summaries of the experimental methodologies employed in the referenced

preclinical studies.

Acute Lymphoblastic Leukemia (ALL) Xenograft Model
Protocol

Cell Lines and Animal Model: Human ALL cell lines (SUP-B15, Jurkat, DG-75) were used.

Nude mice served as the hosts for the xenografts.

Tumor Implantation: 2 x 10^6 cells in Matrigel were injected subcutaneously into the mice.

Treatment Protocol: Once tumors became palpable, mice were treated with either F10 at a

dose of 300 mg/kg or a saline placebo. The administration was performed via tail vein

injection every other day for 5 doses.

Efficacy Evaluation: Tumor volumes were monitored throughout the study. Survival was the

primary endpoint, and data were analyzed using log-rank tests.

PC3 Prostate Cancer Xenograft Model Protocol
Cell Line and Animal Model: The PC3 human prostate cancer cell line was used. NCR nu/nu

mice were the animal model.

Tumor Implantation: PC3 tumor cells were implanted 14 days prior to the commencement of

treatment, with a mean initial tumor volume of approximately 500 mm^3.

Treatment Protocol: F10 was administered at a dose of 40 mg/kg via jugular vein

catheterization three times per week for five weeks. The control group received saline

injections following the same schedule.

Efficacy and Toxicity Evaluation: The primary endpoint was survival time. Animal body weight

was monitored as a measure of systemic toxicity. Statistical significance was determined

using a log-rank test.
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These preclinical data provide a strong rationale for the continued development of F10 as a

novel anticancer agent. The significant efficacy and favorable safety profile observed in these

studies warrant further investigation in clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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